3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Description
3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antioxidant Activities
A study by Tumosienė et al. (2020) focused on the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant and anticancer activities. These compounds showed higher antioxidant activity compared to ascorbic acid and were more cytotoxic against human glioblastoma U-87 than triple-negative breast cancer MDA-MB-231 cell line (Tumosienė et al., 2020).
Antibacterial Activity
Aghekyan et al. (2020) synthesized novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and tested their antibacterial activity. This study contributes to the understanding of the potential antimicrobial properties of such compounds (Aghekyan et al., 2020).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural characterization of compounds related to 3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide. For instance, Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives, emphasizing their importance in photodynamic therapy and as potential cancer treatment agents (Pişkin et al., 2020). Additionally, Agekyan and Mkryan (2015) explored the synthesis of p-aminobenzoic acid diamides based on similar compounds, advancing our understanding of chemical synthesis and molecular interactions (Agekyan & Mkryan, 2015).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-29-16-7-4-15(5-8-16)6-9-20(27)24-22-18-13-31-14-19(18)25-26(22)12-21(28)23-11-17-3-2-10-30-17/h4-5,7-8,17H,2-3,6,9-14H2,1H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLGIHCBQJUXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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